Humulone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antimicrobial and Antibiofilm Properties

Studies have demonstrated humulone's potential as an antimicrobial and antibiofilm agent. Research has shown that humulone, along with other hop components like lupulone and xanthohumol, exhibits strong activity against various pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) []. Interestingly, studies suggest that lupulone might be more potent than humulone in this regard []. Additionally, hop extracts containing humulone have shown promising antimycobacterial activity against both rifampin-sensitive and resistant Mycobacterium tuberculosis strains [].

Anti-inflammatory Effects

Humulone, alongside other hop compounds like xanthohumol and 8-prenylnaringenin, has been linked to anti-inflammatory properties []. In vitro and in vivo studies suggest that humulone can inhibit the expression of COX-2, an enzyme involved in inflammation, by regulating the nuclear factor-kappa B (NF-κB) pathway []. Additionally, humulone has been shown to reduce the expression of various kinases associated with the inflammatory response [].

Other Potential Applications

Research is ongoing to explore humulone's potential applications in other areas. Studies suggest humulone may play a role in:

- Cancer prevention: Humulone has been shown to inhibit the growth of certain cancer cell lines, although further research is needed to understand its mechanisms and potential therapeutic implications [].

- Sleep promotion: Humulone may enhance the effects of GABA, a neurotransmitter involved in sleep regulation, potentially contributing to sleep-promoting properties [].

- Metabolic health: Studies on isohumulones, formed from humulone during beer brewing, suggest potential benefits for metabolic health, including reducing inflammation and insulin resistance []. However, further research is needed to understand humulone's specific role in this context.

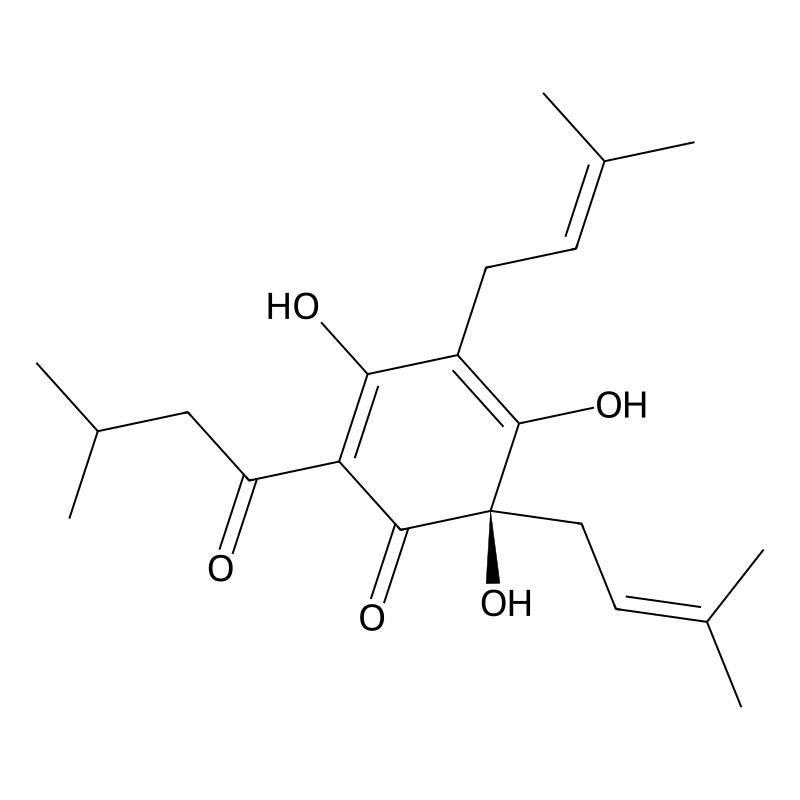

Humulone, also known as alpha-lupulic acid, is a bitter-tasting organic compound predominantly found in the resin of hops (Humulus lupulus). It belongs to the class of compounds known as alpha acids, which are crucial for imparting the characteristic bitterness to beer. Structurally, humulone is a phloroglucinol derivative featuring three isoprenoid side chains: two prenyl groups and one isovaleryl group. Its unique structure contributes to its function and reactivity, particularly during the brewing process where it undergoes transformations that enhance its solubility and flavor profile .

- Antioxidant activity: Humulone's structure with multiple hydroxyl groups suggests its potential to scavenge free radicals, offering antioxidant properties [].

- Anti-inflammatory activity: Studies indicate humulone may inhibit the production of inflammatory mediators like COX-2, potentially reducing inflammation [].

- Anticancer effects: Research suggests humulone might induce apoptosis (programmed cell death) in cancer cells and inhibit tumor promotion [].

During brewing, humulone is subjected to heat and acidic conditions, leading to its conversion into isohumulones. This transformation occurs as follows:

- Boiling Process: Humulone degrades into cis- and *trans-*isohumulones, which are more soluble than humulone itself at typical pH levels in beer production. This solubility is critical for the flavor profile of the final product .

The general reaction can be summarized as:

Emerging research suggests that humulone possesses various biological activities. In vitro studies indicate potential interactions with GABA-A receptors, which may imply anxiolytic effects. Additionally, humulone has demonstrated antibacterial properties against certain pathogens, making it a subject of interest for further pharmacological studies .

Laboratory Synthesis

Humulone can be synthesized through a multi-step chemical process:

- Acylation: Benzene-1,2,3,5-tetrol is acylated with isovaleryl chloride to yield 2,3,4,6-tetrahydroxyisovalerophenone.

- Prenylation: The resulting compound undergoes prenylation with 1-bromo-3-methyl-2-butene to produce humulone .

Biosynthesis

In nature, humulone is biosynthesized in hops starting from isovaleryl-CoA and malonyl-CoA units through enzymatic pathways involving phlorovalerophenone synthase. The process can be summarized as follows:

Humulone's primary application lies in the brewing industry, where it serves as a key component for imparting bitterness to beer. Beyond brewing, it has potential applications in:

- Food Industry: As a natural flavor enhancer and preservative due to its antibacterial properties.

- Pharmaceuticals: Investigated for potential therapeutic effects related to anxiety and antimicrobial activity .

Research into humulone's interactions has focused on its effects on various biological systems:

- GABA-A Receptor Activity: Studies suggest that humulone may modulate GABA-A receptors, indicating possible anxiolytic effects.

- Antibacterial Effects: In vitro studies have shown that humulone exhibits antimicrobial properties against specific bacterial strains .

Humulone shares structural similarities with several other compounds derived from hops and related plants. Below are some notable comparisons:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Isohumulone | Isomer of Humulone | More soluble in beer; contributes to flavor |

| Cohumulone | Another Alpha Acid | Similar bitterness profile; different solubility |

| Lupulone | Beta Acid | Exhibits different biological activities; less bitter |

| Xanthohumol | Prenylated Flavonoid | Antioxidant properties; distinct from alpha acids |

Uniqueness of Humulone

Humulone's unique combination of bitterness and potential health benefits sets it apart from other hop-derived compounds. Its specific structure allows for distinct interactions within biological systems, making it a focus of ongoing research in both food science and pharmacology .

The scientific investigation of humulone began in the late 19th century when H. Bungener first isolated this compound from commercial hops in 1886. However, the complete characterization of its molecular structure remained elusive for nearly a century. The breakthrough came in 1970 when D. DeKeukeleire and M. Verzele successfully determined humulone's absolute configuration, establishing the foundation for modern understanding of this crucial brewing compound. This achievement marked a pivotal moment in brewing science, as it enabled researchers to understand the precise chemical mechanisms underlying hop bitterness and beer stability.

The historical development of hops in brewing itself traces back much further, with evidence suggesting their use by German monks as early as the 9th century. These early brewers discovered that hop oil not only imparted a distinctive bitter flavoring to beer but also provided crucial stabilization properties that extended storage life. The transition from traditional flavoring agents like gruit to hops represented a significant technological advancement in brewing, with hopped beer eventually reaching the United Kingdom around the late 1400s. This historical progression demonstrates how empirical brewing knowledge gradually evolved into the sophisticated understanding of humulone chemistry that characterizes modern brewing science.

Significance in Brewing Science and Beyond

Humulone's significance extends far beyond its traditional role as a bittering agent in beer production. As a prevalent member of the alpha acid class, humulone collectively contributes to hopped beer's characteristic bitter flavor profile. The compound exhibits a vinylogous organic acid structure, featuring a phloroglucinol derivative backbone with three isoprenoid side-chains, including two prenyl groups and one isovaleryl group. This unique chemical architecture enables humulone to undergo critical transformations during the brewing process, particularly its conversion to isohumulone compounds that provide the actual bitterness in finished beer.

The brewing significance of humulone is quantified through alpha acid content ratings, which indicate the percentage of alpha acids relative to the total weight of hop material. Different hop varieties exhibit dramatically varying alpha acid concentrations, ranging from low-alpha varieties like Saaz (2-5%) to high-alpha varieties like Chinook (12-14%). This variability allows brewers to precisely control bitterness levels and optimize beer styles, with lager styles typically employing low-alpha hop varieties while India Pale Ales utilize high-alpha varieties for intense bitterness.

Beyond brewing applications, recent scientific investigations have revealed humulone's potential therapeutic properties. Research has demonstrated significant antibacterial effects against various pathogenic microorganisms, with particular efficacy against Gram-positive bacteria. The compound exhibits pH-dependent antimicrobial activity, with lower pH environments enhancing its bacteriostatic properties. Additionally, emerging research has identified humulone's positive allosteric modulation of GABA-A receptors, suggesting potential applications in neuropharmacology and sleep medicine.

Current State of Humulone Research

Contemporary humulone research encompasses multiple scientific disciplines, reflecting the compound's diverse biological activities and potential applications. Current investigations focus heavily on elucidating the precise stereochemical configurations of humulone and its isomerization products. Recent crystallographic studies have challenged long-standing assumptions about the absolute configuration of iso-alpha acids, revealing that the configuration of (+)-cis-isohumulone is opposite to originally reported structures. These findings have significant implications for understanding the molecular mechanisms underlying hop bitterness and have necessitated revision of established brewing chemistry principles.

Neuropharmacological research represents another rapidly advancing area of humulone investigation. Studies utilizing recombinant GABA-A receptors expressed in HEK293 cells have conclusively demonstrated humulone's ability to potentiate GABA-induced currents, particularly in α1β3γ2 receptor subtypes. Behavioral studies in BALB/c mice have confirmed dose-dependent sedative and hypnotic effects, with 20 mg/kg doses significantly reducing sleep latency and increasing sleep duration. These findings support traditional uses of hops as a sleep aid while providing molecular-level explanations for observed effects.

Antimicrobial research continues to expand understanding of humulone's bacteriostatic properties. Current studies have identified minimum inhibitory concentrations (MICs) against various pathogenic organisms, with Gram-positive bacteria showing particular sensitivity. The pH-dependent nature of these effects has practical implications for food preservation and potential therapeutic applications. Additionally, research into humulone's anti-inflammatory properties has demonstrated significant inhibition of cytokine production in cellular models, suggesting potential dermatological applications.

Humulone belongs to the alpha acids family, which represents a chemically defined class of prenylated acylphloroglucinol derivatives found in the resin of hop cones (Humulus lupulus) [1] [2]. Alpha acids are classified as soft resins found in the lupulin glands of hop flowers and are distinguished from beta acids by their chemical structure and biological properties [3].

Within the alpha acids family, humulone is classified as one of five major analogues [4]. The complete classification includes humulone, cohumulone, adhumulone, prehumulone, and posthumulone [5] [6]. These compounds are collectively designated as prenylated acylphloroglucinols, a term that reflects their core phloroglucinol ring structure with attached prenyl and acyl substituents [7] [8] [9].

From a taxonomic perspective, alpha acids belong to the broader chemical classification of terpenophenolics, which are secondary metabolites characterized by the combination of terpenoid and phenolic structural elements [10] [11]. The alpha acids family is further classified within the biosynthetic pathway as products of the deoxyxylulose phosphate pathway for prenyl precursors and the phenylpropanoid pathway for the aromatic core [12] [10].

Classification Data Table:

| Classification Level | Category |

|---|---|

| Chemical Class | Prenylated acylphloroglucinols |

| Functional Group | Alpha acids |

| Structural Type | Phloroglucinol derivatives |

| Biosynthetic Category | Terpenophenolics |

| Natural Product Class | Secondary metabolites |

| Botanical Source | Humulus lupulus (hop) |

Structural Comparison with Other Alpha Acid Analogues

The alpha acid analogues share a common structural framework consisting of a trihydroxycyclohexa-2,4-dien-1-one core ring with two prenyl substituents and one acyl side chain [1] [13]. The primary structural differences among these analogues lie in the length and branching pattern of the acyl side chain [14] [8].

Cohumulone

Cohumulone possesses the molecular formula C₂₀H₂₈O₅ and a molecular weight of 348.4 g/mol [15] [16]. The distinguishing structural feature of cohumulone is its isobutyryl (2-methylpropanoyl) side chain [17] [18]. This shorter, branched acyl group differentiates cohumulone from humulone, which contains an isovaleryl group with one additional methylene unit [20].

The structural variation in cohumulone results in enhanced solubility compared to other alpha acid analogues [21] [20]. This increased solubility has significant implications for brewing applications, as cohumulone is more readily extracted during shorter contact times in the brewing process [21].

Adhumulone

Adhumulone shares the same molecular formula as humulone (C₂₁H₃₀O₅) but differs in its acyl side chain configuration [22] [23]. The distinguishing feature of adhumulone is its 2-methylbutyryl side chain, which contains a methyl branch at the second carbon position rather than the third position found in humulone [22] [8].

Adhumulone demonstrates remarkable consistency across hop varieties, typically comprising 10-15% of total alpha acid content regardless of the hop cultivar [22] [14] [24]. This stability in relative abundance makes adhumulone a useful internal standard for analytical determinations of alpha acid composition [14].

Prehumulone and Posthumulone

Prehumulone and posthumulone represent minor constituents of the alpha acid family, each typically accounting for less than 3% of total alpha acids [4] [25]. Prehumulone contains a propanoyl side chain (C₂₀H₂₈O₅, molecular weight 348.4 g/mol), making it the shortest acyl chain among the alpha acid analogues [26].

Posthumulone possesses a hexanoyl side chain (C₂₂H₃₂O₅, molecular weight 376.5 g/mol), representing the longest acyl substituent in the series [4]. The extended chain length of posthumulone contributes to its lower water solubility and reduced biological activity compared to the major alpha acid analogues [26].

Structural Comparison Data Table:

| Alpha Acid | Molecular Formula | Molecular Weight (g/mol) | Acyl Side Chain | Side Chain Carbons |

|---|---|---|---|---|

| Humulone | C₂₁H₃₀O₅ | 362.5 | Isovaleryl (3-methylbutanoyl) | 5 |

| Cohumulone | C₂₀H₂₈O₅ | 348.4 | Isobutyryl (2-methylpropanoyl) | 4 |

| Adhumulone | C₂₁H₃₀O₅ | 362.5 | 2-methylbutyryl | 5 |

| Prehumulone | C₂₀H₂₈O₅ | 348.4 | Propanoyl | 3 |

| Posthumulone | C₂₂H₃₂O₅ | 376.5 | Hexanoyl | 6 |

Relative Abundance in Hop Varieties

The relative abundance of humulone varies significantly among different hop varieties, reflecting genetic differences and environmental factors [14] [27]. Humulone and cohumulone together typically account for 70-85% of total alpha acids, with each compound ranging from 20-50% of the alpha acid content depending on the specific hop variety [4] [28] [17].

High Alpha Acid Varieties (>12% total alpha acids) such as Columbus, Chinook, Warrior, and Magnum tend to show variable humulone content within the 20-50% range [27] [29]. Aroma varieties such as Saaz, Hallertauer, and Tettnanger, which contain lower total alpha acid levels (2.5-6%), maintain similar relative proportions of humulone [27] [30].

Research indicates that adhumulone content remains remarkably stable at approximately 10-15% across all hop varieties, making it a reliable compositional marker [22] [14] [24]. This consistency contrasts with the significant variability observed in humulone and cohumulone ratios, which can fluctuate based on cultivar genetics, growing conditions, and harvest timing [31] [14].

Noble hop varieties (Hallertauer Mittelfrüh, Tettnanger, Czech Saaz, and Spalt Spalter) typically exhibit lower cohumulone content (generally <30% of alpha acids), which is associated with a smoother, less harsh bitterness profile compared to high-cohumulone varieties [32].

Hop Variety Alpha Acid Distribution Data Table:

| Hop Type | Example Varieties | Total Alpha Acids (%) | Humulone (% of α-acids) | Cohumulone (% of α-acids) | Adhumulone (% of α-acids) |

|---|---|---|---|---|---|

| Noble Aroma | Saaz, Hallertauer | 3-6 | 25-45 | 20-30 | 10-15 |

| Traditional Aroma | Fuggles, Goldings | 4-6 | 25-45 | 20-25 | 10-15 |

| Dual Purpose | Cascade, Centennial | 5-12 | 20-50 | 30-40 | 10-15 |

| High Alpha Bittering | Chinook, Columbus | 12-17 | 20-50 | 25-35 | 10-15 |

| Super Alpha | Warrior, Magnum | 14-18 | 20-50 | 24+ | 10-15 |

Structure-Activity Relationships Among Alpha Acids

The structure-activity relationships among alpha acids demonstrate that acyl side chain length and branching patterns significantly influence biological activity and sensory properties [33] [34]. Research has established that the isovaleryl side chain of humulone contributes to optimal bitterness characteristics when isomerized to iso-alpha acids during the brewing process [35] [32].

Cohumulone exhibits enhanced solubility due to its shorter isobutyryl side chain, which facilitates more rapid extraction during brewing operations [21] [20]. However, this increased solubility is associated with a sharper, more aggressive bitterness profile compared to humulone-derived iso-alpha acids [17] [35] [32].

Studies examining enzyme inhibition activities have revealed that alpha acid potency varies inversely with acyl chain length [33]. Humulone demonstrates the highest inhibitory activity against AKR1B10 with Ki values of 3.94 ± 0.33 μM, followed by adhumulone (16.79 ± 1.33 μM) and cohumulone [33]. This pattern suggests that the isovaleryl side chain provides optimal binding affinity for protein targets.

Antimicrobial activity structure-activity relationships indicate that prenyl substitution patterns and acyl chain characteristics both contribute to biological efficacy [36] [37] [38]. Humulone and related alpha acids demonstrate selectivity for specific bacterial strains, with gram-positive bacteria showing greater sensitivity than gram-negative species [39].

Antioxidant activity among alpha acids correlates with the number and position of hydroxyl groups rather than acyl chain variations [37] [38]. The trihydroxy substitution pattern on the cyclohexadienone ring provides the primary antioxidant functionality, while the prenyl groups contribute to membrane interactions [40] [37].

Structure-Activity Relationship Data Table:

| Property | Humulone | Cohumulone | Adhumulone | Structure-Activity Factor |

|---|---|---|---|---|

| Bitterness Quality | Smooth, balanced | Sharp, aggressive | Intermediate | Acyl chain length/branching |

| Solubility | Moderate | High | Moderate | Side chain polarity |

| AKR1B10 Inhibition (Ki μM) | 3.94 | Higher | 16.79 | Acyl chain optimization |

| Antimicrobial Potency | High | High | Moderate | Prenyl + acyl synergy |

| Antioxidant Activity | High | High | High | Trihydroxy ring system |

| GABA-A Modulation | Positive allosteric | Variable | Variable | Overall molecular structure |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Melting Point

UNII

Wikipedia

Dates

2. De Keukeleire J, Ooms G, Heyerick A, Roldan-Ruiz I, Van Bockstaele E, De Keukeleire D. Formation and accumulation of alpha-acids, beta-acids, desmethylxanthohumol, and xanthohumol during flowering of hops (Humulus lupulus L.). J Agric Food Chem. 2003 Jul 16;51(15):4436-41. doi: 10.1021/jf034263z. PMID: 12848522.

3. Goese M, Kammhuber K, Bacher A, Zenk MH, Eisenreich W. Biosynthesis of bitter acids in hops. A (13)C-NMR and (2)H-NMR study on the building blocks of humulone. Eur J Biochem. 1999 Jul;263(2):447-54. doi: 10.1046/j.1432-1327.1999.00518.x. PMID: 10406953.